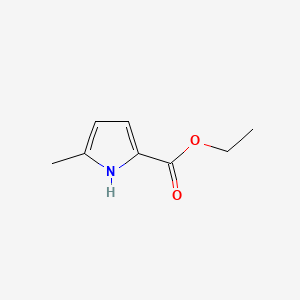

Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1581803

Key on ui cas rn:

3284-51-3

M. Wt: 153.18 g/mol

InChI Key: RIUNZXNCMZMRMP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08399489B2

Procedure details

To a 4-neck 22 L round bottom flask equipped with an overhead stirrer, liquid addition funnel, nitrogen inlet and an internal temperature probe was charged ethyl 3-oxobutanoate (1952 g, 15.0 mol) and glacial acetic acid (5 L). The resulting solution was cooled to 0° C. with an ice water bath and an aqueous solution of sodium nitrite (1242 g, 18.0 mol, 1.2 eq, in 1875 ml of water) was added slowly (4.5 h) not allowing the internal temperature above 10° C. The homogeneous red solution was allowed to warm to ambient and stirred for 48 h. The solution color changed from light red to yellow. Reaction vessel was then placed in a heating mantle, fitted with a reflux condenser and acetylacetaldehyde dimethyl acetal (1982 g, 15.0 mol, 1 eq) was added in one portion (the top of the reflux condenser was left open to air to allow for the rapid gas evolution during the addition of the zinc). Zinc (dust, 2156 g, 33 mol, 2.2 eq) was added in portions (at a rate such that gas evolution was controlled) over 4 h. The addition of zinc brought the reaction to reflux and after addition the dark red solution was heated at reflux for an additional 1.5 h. Contents of the reaction were poured hot into a 50 L container with 20 kg of ice and allowed to stir for 16 h. Resulting suspension was filtered, dried in convection oven and recrystallized with hot heptane yielding a light yellow solid (312 g, 13.6% yield).

Name

sodium nitrite

Quantity

1875 mL

Type

reactant

Reaction Step Two

[Compound]

Name

ice

Quantity

20 kg

Type

reactant

Reaction Step Four

Name

Yield

13.6%

Identifiers

|

REACTION_CXSMILES

|

O=[C:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:10](O)(=O)[CH3:11].[N:14]([O-])=O.[Na+].COC(OC)CC(=O)C>[Zn].CCCCCCC>[CH2:7]([O:6][C:4]([C:3]1[NH:14][C:10]([CH3:11])=[CH:9][CH:2]=1)=[O:5])[CH3:8] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1952 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(=O)OCC)C

|

|

Name

|

|

|

Quantity

|

5 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

sodium nitrite

|

|

Quantity

|

1875 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

1982 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC(C)=O)OC

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

20 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Six

|

Name

|

|

|

Quantity

|

2156 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 48 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 4-neck 22 L round bottom flask equipped with an overhead stirrer, liquid addition funnel, nitrogen inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the internal temperature above 10° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to ambient and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a reflux condenser

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was left open to air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

over 4 h

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition the dark red solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for an additional 1.5 h

|

|

Duration

|

1.5 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 16 h

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Resulting suspension

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in convection oven

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C=1NC(=CC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 312 g | |

| YIELD: PERCENTYIELD | 13.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |